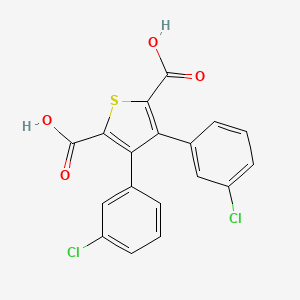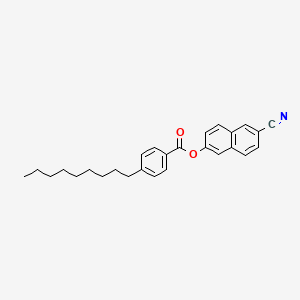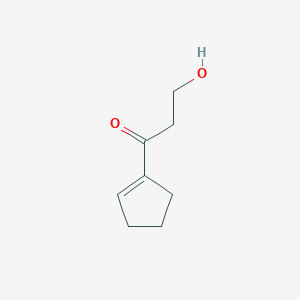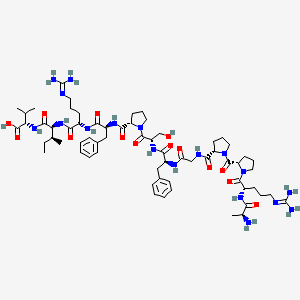
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the thiophene ring, and two 3-chlorophenyl groups at the 3 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- typically involves the chlorination of adipic acid using thionyl chloride . The reaction is carried out under reflux conditions for an extended period, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl groups may interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)- can be compared with other thiophene derivatives, such as:
2,5-Thiophenedicarboxylic acid: Lacks the chlorophenyl groups, making it less hydrophobic and potentially less biologically active.
3,4-Thiophenedicarboxylic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2,5-Furandicarboxylic acid: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3-chlorophenyl)-, particularly its enhanced hydrophobicity and potential biological activities due to the presence of chlorophenyl groups.
Propriétés
Numéro CAS |
62497-26-1 |
|---|---|
Formule moléculaire |
C18H10Cl2O4S |
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
3,4-bis(3-chlorophenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H10Cl2O4S/c19-11-5-1-3-9(7-11)13-14(10-4-2-6-12(20)8-10)16(18(23)24)25-15(13)17(21)22/h1-8H,(H,21,22)(H,23,24) |
Clé InChI |
JUHUVHDRMOUHQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(SC(=C2C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)






![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)


